molecular formula C5H3ClN4 B3034869 6-Chlorotetrazolo[1,5-a]pyridine CAS No. 242815-91-4

6-Chlorotetrazolo[1,5-a]pyridine

Cat. No.: B3034869
CAS No.: 242815-91-4
M. Wt: 154.56 g/mol
InChI Key: LNZZACOLEATCOE-UHFFFAOYSA-N
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Description

6-Chlorotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C5H3ClN4.

Mechanism of Action

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.7 (iLOGP), indicating a balance between hydrophilic and lipophilic properties . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorotetrazolo[1,5-a]pyridine typically involves the reaction of 6-chloropyridine-2-carboxylic acid with sodium azide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorotetrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

6-chlorotetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZZACOLEATCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242815-91-4
Record name 6-Chlorotetrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242815-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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